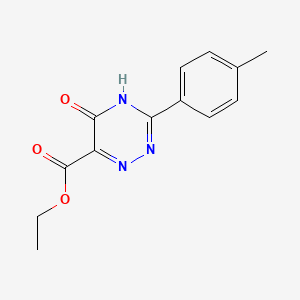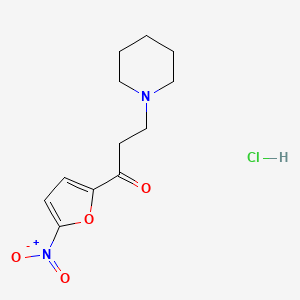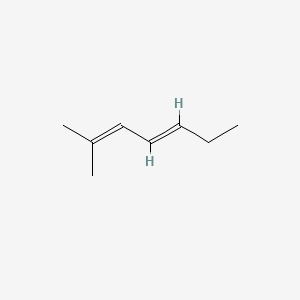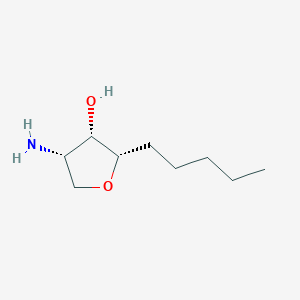
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-4-amino-2-pentyloxolan-3-ol can be achieved through several methods. One common approach involves the transformation of sugars by a homochiral synthetic technique to obtain the desired stereoisomer with optical purity . This method typically involves the use of carbohydrate sources and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
This could include the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Applications De Recherche Scientifique
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying enzyme interactions and other biological processes.
Industry: It can be used in the production of fine chemicals and other specialized materials.
Mécanisme D'action
The mechanism of action of (2S,3S,4S)-4-amino-2-pentyloxolan-3-ol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, which can result in various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4S)-4-amino-2-pentyloxolan-3-ol
- (2R,3S,4S)-4-amino-2-pentyloxolan-3-ol
- (2R,3R,4S)-4-amino-2-pentyloxolan-3-ol
Uniqueness
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its stereoisomers. This uniqueness makes it valuable for applications where stereochemistry plays a crucial role, such as in drug development and enzyme studies.
Propriétés
Numéro CAS |
920300-63-6 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(2S,3S,4S)-4-amino-2-pentyloxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-8-9(11)7(10)6-12-8/h7-9,11H,2-6,10H2,1H3/t7-,8-,9-/m0/s1 |
Clé InChI |
JGRWIDJXASIWPM-CIUDSAMLSA-N |
SMILES isomérique |
CCCCC[C@H]1[C@H]([C@H](CO1)N)O |
SMILES canonique |
CCCCCC1C(C(CO1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
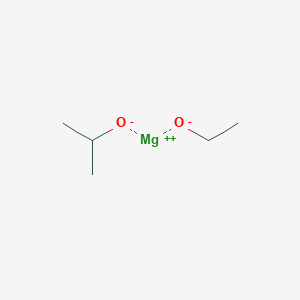
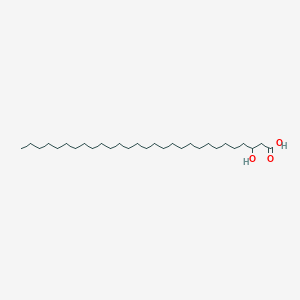
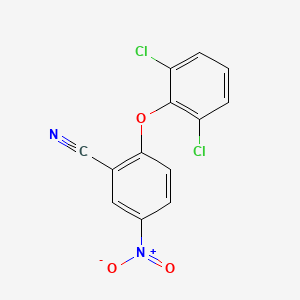
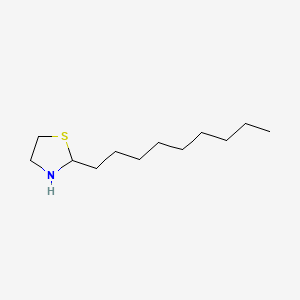
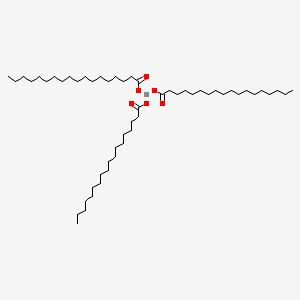

![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)

